(2R)-2-cyclobutyl-2-hydroxyacetic acid
Description
(2R)-2-Cyclobutyl-2-hydroxyacetic acid (C₆H₁₀O₃) is a chiral hydroxyacetic acid derivative characterized by a cyclobutyl substituent at the α-position of the carboxylic acid group. Its stereochemistry (R-configuration) and strained four-membered ring confer unique physicochemical properties, making it a valuable building block in organic synthesis and pharmaceutical research . The compound is commercially available for research purposes, with applications in stereoselective synthesis and as a precursor for bioactive molecules.
Properties
IUPAC Name |
(2R)-2-cyclobutyl-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUASXFZWNGNDP-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-cyclobutyl-2-hydroxyacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutyl bromide and glyoxylic acid in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (2R)-2-cyclobutyl-2-hydroxyacetic acid may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-cyclobutyl-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Cyclobutyl ketone or cyclobutyl carboxylic acid.
Reduction: Cyclobutyl alcohol.
Substitution: Various substituted cyclobutyl derivatives depending on the reagent used.
Scientific Research Applications
(2R)-2-cyclobutyl-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2R)-2-cyclobutyl-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclobutyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between (2R)-2-cyclobutyl-2-hydroxyacetic acid and analogous compounds:
Key Differences and Implications
Ring Strain and Reactivity :
- The cyclobutyl group in the target compound introduces significant ring strain compared to aromatic substituents (e.g., benzene in benzilic acid). This strain enhances reactivity, making it more prone to ring-opening reactions in synthesis .
- In contrast, the planar, conjugated benzene rings in benzilic acid or chlorophenyl derivatives stabilize the molecule, reducing reactivity but improving thermal stability .
Stereochemical Effects :
- The (2R) configuration is critical for enantioselective interactions. For example, (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid (CAS 76496-63-4) exhibits distinct biological activity compared to its (S)-isomer, underscoring the importance of stereochemistry in drug design .
Functional Group Modifications: The acetyl group in (2R)-(2-acetylphenyl)(hydroxy)acetic acid introduces electron-withdrawing effects, altering solubility and hydrogen-bonding capacity compared to the cyclobutyl variant .
Biological Activity :
- While (2R)-2-cyclobutyl-2-hydroxyacetic acid is primarily a synthetic intermediate, benzilic acid has documented applications as a catalyst and in anticonvulsant synthesis .
- Hydroxyacetic acid derivatives with aromatic substituents (e.g., chlorophenyl or acetylphenyl) are often explored for receptor-targeted therapies due to their ability to mimic natural substrates .
Biological Activity
(2R)-2-cyclobutyl-2-hydroxyacetic acid (CBAH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of CBAH, its mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
CBAH is characterized by its unique structure, which includes a cyclobutyl group and a hydroxyacetic acid moiety. Its molecular formula is , with a molecular weight of approximately 130.14 g/mol. The presence of both hydroxyl and carboxylic functional groups contributes to its chemical reactivity and biological properties.
The biological activity of CBAH is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds, which influences enzyme activity and receptor binding. The cyclobutyl group introduces steric hindrance, impacting the compound's binding affinity and specificity. This dual interaction is crucial for modulating various biochemical pathways, leading to potential therapeutic effects.
Enzyme Inhibition
Research indicates that CBAH acts as an inhibitor for certain enzymes, notably indoleamine 2,3-dioxygenase (IDO). IDO is involved in tryptophan metabolism, and its inhibition may have implications for immune modulation and cancer therapy. The ability of CBAH to inhibit IDO suggests potential applications in treating conditions where immune response modulation is beneficial.
Antagonistic Properties
CBAH has been identified as a potential antagonist against lysophosphatidic acid (LPA) receptors, particularly LPAi receptors. This antagonism may be relevant in treating conditions such as non-alcoholic steatohepatitis (NASH) and hepatic fibrosis, where LPA signaling plays a significant role .
Case Studies
- Inhibition of IDO : A study demonstrated that CBAH effectively inhibited IDO activity in vitro, leading to increased levels of tryptophan and downstream metabolites associated with immune activation. This finding suggests a potential role for CBAH in cancer immunotherapy .
- LPA Receptor Antagonism : Another investigation explored the effects of CBAH on LPA signaling pathways in cellular models of liver fibrosis. Results indicated that CBAH treatment reduced fibrosis markers, supporting its therapeutic potential in liver diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Therapeutic Implications |
|---|---|---|
| Enzyme Inhibition | Inhibits IDO | Immune modulation, cancer therapy |
| Receptor Antagonism | Antagonizes LPA receptors | Treatment of NASH, hepatic fibrosis |
| Anti-inflammatory | Modulates inflammatory pathways | Potential use in chronic inflammatory diseases |
Table 2: Research Findings on CBAH
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
